![molecular formula C12H7BrF2 B13763622 4-Bromo-2,4'-difluoro-1,1'-biphenyl CAS No. 531529-35-8](/img/structure/B13763622.png)
4-Bromo-2,4'-difluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,4’-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C₁₂H₇BrF₂ It is a biphenyl derivative where the biphenyl core is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2,4’-difluoro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromo-2-fluorobenzene can be coupled with 4-fluorophenylboronic acid under mild conditions to yield 4-Bromo-2,4’-difluoro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Bromo-2,4’-difluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,4’-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.
Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the biphenyl core.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,4’-difluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2,4’-difluoro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The specific effects depend on the context in which the compound is used. For example, in chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,4’-difluoro-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
4-Bromo-2-fluorobiphenyl: Similar structure but with only one fluorine atom.
4,4’-Difluorobiphenyl: Contains two fluorine atoms but lacks the bromine atom.
4-Bromo-1,1’-biphenyl: Contains a bromine atom but lacks fluorine atoms .
These comparisons highlight the unique combination of bromine and fluorine substitutions in 4-Bromo-2,4’-difluoro-1,1’-biphenyl, which imparts distinct chemical properties and reactivity.
Eigenschaften
531529-35-8 | |
Molekularformel |
C12H7BrF2 |
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-1-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H |
InChI-Schlüssel |
MEZKHGAKWYDQIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.